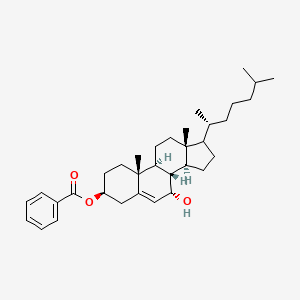

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of sterol derivatives, such as "(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate," often involves complex organic reactions to introduce functional groups at specific positions on the sterol backbone. A key intermediate in the synthesis of oxygenated sterols is 3beta-benzoyloxy-14alpha,15alpha-epoxy-5alpha-cholest-7-ene, obtained with high yield through the treatment of a precursor with m-chloroperbenzoic acid (Parish, Spike, & Schroepfer, 1977). This intermediate is crucial for further chemical modifications leading to various sterol derivatives.

Molecular Structure Analysis

The molecular structure of sterol derivatives, including "(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate," is characterized by the presence of a steroidal backbone with specific functional groups attached. The structural analysis often involves X-ray crystallography and NMR spectroscopy to determine the exact configuration and orientation of these groups. For instance, the structure of a related compound, 3beta-p-bromobenzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene, was elucidated using single-crystal structural analysis, confirming the location and configuration of the epoxide moiety (Conner et al., 1977).

Chemical Reactions and Properties

Sterol derivatives undergo a variety of chemical reactions, reflecting their complex chemical properties. For example, the epoxy sterol intermediate can be further reacted to produce other sterol derivatives with oxygen functions at specific carbon atoms, showcasing the chemical versatility of these compounds (Parish, Spike, & Schroepfer, 1977). These reactions are crucial for the synthesis of sterol derivatives with desired biological properties.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Cytotoxicity Analysis : A study by Cui et al. (2009) involved the synthesis of steroid compounds closely related to (3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate, assessing their cytotoxicity against various human carcinoma cell lines. The presence of a cholesterol-type side chain at position 17 was found necessary for biological activity (Cui et al., 2009).

Chemical Synthesis : Parish et al. (2001) reported an alternative chemical synthesis of a closely related compound, 5alpha-cholest-8(14)-en-3beta, 5alpha-diol, demonstrating the versatility of synthetic approaches in creating steroidal compounds (Parish et al., 2001).

Structural and Chemical Characterization

Stereoisomer Synthesis : Zhao et al. (2007) synthesized a set of cholestane-3,5,6-triol stereoisomers, highlighting the diversity and complexity of steroidal structures and their potential in probing biological functions (Zhao et al., 2007).

Novel Sterols with Biological Activity : Research by Santafé et al. (2002) discovered new sterols with significant antiproliferative activity, reflecting the potential of steroidal compounds in therapeutic applications (Santafé et al., 2002).

Analytical Characterization and Transformation

Detection of Cholesterol-Oxidized Products : Ronsein et al. (2010) developed a method for detecting and characterizing cholesterol-oxidized products, emphasizing the importance of analytical techniques in understanding steroidal compounds' structure and function (Ronsein et al., 2010).

Synthesis of Derivatives and Cytotoxic Activities : Shan et al. (2009) synthesized and characterized a series of derivatives, revealing their notable activity against certain cell lines, thus underscoring the potential pharmacological applications of steroidal compounds (Shan et al., 2009).

Electrochemical Bromination : Milisavljević et al. (2005) explored the electrochemical bromination of sterols, providing insight into chemical modifications and the generation of novel steroidal structures (Milisavljević et al., 2005).

Eigenschaften

IUPAC Name |

[(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H50O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-31,35H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,30-,31+,33+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAQOZGBTTMUPRW-SPKZKWMQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H50O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675764 |

Source

|

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

506.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3beta,7alpha)-Cholest-5-ene-3,7-diol 3-Benzoate | |

CAS RN |

40824-59-7 |

Source

|

| Record name | [(3S,7S,8S,9S,10R,13R,14S)-7-hydroxy-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)